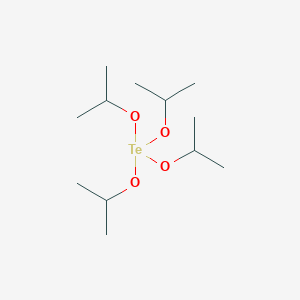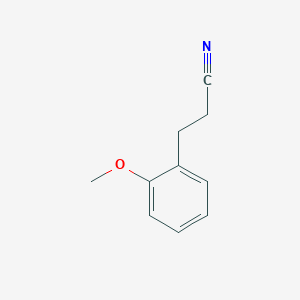
2-Chloro-3,4-diiodopyridine
説明
2-Chloro-3,4-diiodopyridine is a chemical compound with the linear formula C5H2ClI2N . It has a molecular weight of 365.34 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,4-diiodopyridine is 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H . The SMILES string representation is Clc1nccc(I)c1I .Physical And Chemical Properties Analysis
2-Chloro-3,4-diiodopyridine is a solid substance . It has a molecular weight of 365.34 . The melting point is between 159-163°C .科学的研究の応用
Palladium-Catalysed Aminocarbonylation
The use of 2-chloro-3,4-diiodopyridine in palladium-catalysed aminocarbonylation has been explored. This process involves the formation of products containing carboxamide and ketocarboxamide functionalities, alongside the formation of imides when ortho-diiodo compounds are used as substrates. Various products are synthesized through appropriate modification of reaction conditions, indicating synthetic interest in yields (Takács, Varga, Kardos, & Kollár, 2017).
Iterative and Regioselective Cross-Couplings
2-Chloro-3,4-diiodopyridine has been used in a one-pot synthesis from 2-chloropyridine via a Directed ortho Metallation/Halogen Dance mechanism. Sequential, iterative Suzuki–Miyaura cross-couplings with various functionalised heteroaryl and arylboronic acids lead to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives. This showcases its utility in creating complex molecular structures (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).
Regioselective Difunctionalization of Pyridines
2-Chloro-3,4-diiodopyridine is involved in regioselective 3,4-difunctionalization of 3-chloropyridines, leading to various 2,3,4-trisubstituted pyridines. This method, adaptable to continuous flow set-up, demonstrates the compound's role in creating key intermediates for pharmaceuticals like (±)-paroxetine (Heinz, Djukanovic, Filipponi, Martin, Karaghiosoff, & Knochel, 2021).
Nucleophilic Substitution Reactions
In the context of nucleophilic substitution reactions, 2-chloro-3,4-diiodopyridine is replaced by primary and secondary aliphatic and heterocyclic amines, demonstrating its reactivity and potential in synthesizing aminopyridines, hydrazinopyridines, azidopyridines, and pyridotetrazoles, which are valuable in various chemical processes (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).
Synthesis of Polyhalogenated 4,4'-Bipyridines
This compound serves as a starting material for synthesizing polyhalogenated 4,4'-bipyridines through a simple dimerization procedure. This synthesis pathway is crucial for creating diverse halogenated bipyridines, often used in various chemical and pharmaceutical applications (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).
Safety And Hazards
特性
IUPAC Name |
2-chloro-3,4-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNKYILEPWLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439808 | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-diiodopyridine | |
CAS RN |
153034-91-4 | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153034-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153034-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)









